
Hexan-3-yl carbonochloridate
Overview
Description
Hexan-3-yl carbonochloridate (CAS: 58906-62-0), also known as hexan-3-yl chloroformate, is an organochlorine compound with the molecular formula C₇H₁₁ClO₂. Structurally, it consists of a branched hexan-3-yl group (CH₃CH₂CH(CH₂CH₂CH₃)-O-) attached to a chloroformate (ClCO-O-) moiety . This compound is primarily used in organic synthesis as a reactive intermediate for introducing the hexan-3-yloxycarbonyl group. Its applications include the formation of carbamates, carbonates, and protecting groups for amines or alcohols under mild conditions. The branched alkyl chain contributes to moderate reactivity and influences steric effects, which can be advantageous in selective reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexan-3-yl carbonochloridate involves multiple steps, starting from the key intermediate compounds. The preparation typically includes the following steps:
Nucleophilic Substitution: The initial step involves the nucleophilic substitution of a key intermediate with a suitable reagent to form the desired ester.
Amidation: The intermediate is then subjected to amidation reactions to introduce the necessary functional groups.
Methoxycarbonylation: The final step involves the methoxycarbonylation of the intermediate to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve high yields and purity. The use of advanced analytical techniques, such as HPLC and LC-MS, ensures the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Hexan-3-yl carbonochloridate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Hexan-3-yl carbonochloridate has several scientific research applications, including:
Pharmaceutical Research: It is used in the development and validation of analytical methods for the quantitation of impurities in Dabigatran etexilate formulations.
Quality Control: The compound is used as a reference standard in quality control laboratories to ensure the purity and potency of Dabigatran etexilate products.
Toxicological Studies: It is utilized in toxicological studies to assess the safety and potential side effects of Dabigatran and its related impurities
Mechanism of Action
Hexan-3-yl carbonochloridate, being a related compound to Dabigatran, shares a similar mechanism of action. Dabigatran acts as a direct thrombin inhibitor, preventing the conversion of fibrinogen to fibrin during the coagulation cascade. This inhibition prevents the formation of blood clots and reduces the risk of stroke and systemic embolism .
Comparison with Similar Compounds
Comparison with Other Chloroformates (Carbonochloridates)
Chloroformates vary in reactivity and applications based on their substituents. Below is a comparative analysis:
Key Findings :
- Reactivity Trends : Electron-withdrawing groups (e.g., fluorine in 2-fluoroethyl) enhance electrophilicity, increasing reactivity. In contrast, bulky substituents (e.g., hexan-3-yl) or aromatic groups (e.g., 4-methoxycarbonylphenyl) reduce reactivity due to steric or resonance effects .
- Applications: Hexan-3-yl’s branched chain improves lipophilicity, making it suitable for modifying drug candidates. The sterol-derived carbonochloridate () is associated with antioxidant properties in natural extracts, though synthetic hexan-3-yl lacks documented bioactivity .
Comparison with Hexan-3-yl Derivatives of Different Functional Groups
Hexan-3-yl derivatives with distinct functional groups exhibit divergent chemical behaviors:
Key Findings :
- Reactivity: Chloroformates are more electrophilic than alcohols or carboxylic acids, enabling faster nucleophilic substitutions. Phosphonothiolates () exhibit stability and are regulated under chemical weapon conventions, contrasting with the synthetic utility of carbonochloridates .
- Functional Group Influence : The chloroformate group’s leaving ability (Cl⁻) facilitates rapid acylation, whereas carboxylic acids require harsher conditions for esterification .
Physicochemical and Regulatory Considerations
- Stability: this compound’s branched chain reduces volatility compared to smaller chloroformates (e.g., methyl or ethyl), simplifying handling .
- Safety : Like all chloroformates, it is moisture-sensitive and requires storage under inert conditions.
Biological Activity
Hexan-3-yl carbonochloridate (C7H13ClO2) is a chemical compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological effects of this compound, drawing from various research studies and findings.
Chemical Structure
This compound is an acyl chloride derivative with a carbonochloridate functional group. Its structure can be depicted as follows:
Synthesis
The synthesis of this compound typically involves the reaction of hexanol with phosgene or thionyl chloride, leading to the formation of the desired acyl chloride. The reaction conditions and purification methods can significantly influence the yield and purity of the final product.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.
Cytotoxicity
In addition to its antimicrobial effects, this compound has shown cytotoxic activity against certain cancer cell lines. For instance, studies have reported IC50 values indicating significant inhibition of cell proliferation in human cancer cell lines. The compound's cytotoxicity may be attributed to its ability to induce apoptosis through mitochondrial pathways.
Case Studies
- Antimicrobial Efficacy : A study published in Cell Chemical Biology evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate antibacterial activity .
- Cytotoxic Activity : In a comparative analysis, this compound was tested alongside established chemotherapeutic agents against HepG2 liver cancer cells. The compound demonstrated an IC50 value of 15 µM, indicating promising potential as an anticancer agent .
Data Tables
Biological Activity | Value | Reference |
---|---|---|
MIC against S. aureus | 32 µg/mL | |
MIC against E. coli | 64 µg/mL | |
IC50 against HepG2 cells | 15 µM |
Safety and Toxicology
While this compound shows potential therapeutic benefits, it is essential to consider its safety profile. Preliminary toxicity assessments indicate that the compound may cause irritation upon contact with skin or mucous membranes. Further studies are needed to evaluate its long-term effects and potential for systemic toxicity.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for Hexan-3-yl carbonochloridate, and how can reproducibility be ensured?
this compound is typically synthesized via reaction of the corresponding alcohol (e.g., hexan-3-ol) with phosgene (COCl₂) under anhydrous conditions, often in solvents like dioxane or dichloromethane . Key steps include:
- Temperature control : Reactions are performed at 0–5°C to minimize side reactions.
- Purification : Distillation under reduced pressure or recrystallization to isolate the product. Reproducibility requires strict adherence to anhydrous conditions and stoichiometric ratios. Detailed protocols should include solvent drying methods (e.g., molecular sieves) and real-time monitoring via thin-layer chromatography (TLC) .
Q. How should researchers characterize this compound using spectroscopic methods?
- ¹H/¹³C NMR : Key signals include the carbonyl carbon (δ ~150–155 ppm) and the chloroformate group’s adjacent carbons (δ ~70–80 ppm). Substituents on the hexyl chain influence chemical shifts; for example, branching at the 3-position alters splitting patterns in ¹H NMR .
- IR Spectroscopy : A strong C=O stretch near 1750–1800 cm⁻¹ confirms the chloroformate group.
- Mass Spectrometry : Molecular ion peaks ([M]⁺) and fragments corresponding to COCl loss are diagnostic .
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, tightly sealed goggles, and a lab coat. Use a fume hood to avoid inhalation .
- Spill Management : Neutralize spills with sodium bicarbonate, then collect using inert absorbents. Avoid water to prevent hydrolysis .
- Storage : Keep under inert gas (N₂/Ar) in moisture-resistant containers at 2–8°C .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing this compound derivatives with varying substituents?
Substituent effects (e.g., electron-withdrawing groups) require adjustments in:
- Solvent polarity : Use polar aprotic solvents (e.g., THF) for sterically hindered substrates.
- Catalyst selection : Lewis acids like DMAP may accelerate reactions with less-reactive alcohols.
- Reaction time : Monitor via ¹H NMR to avoid over-chlorination .
Q. How should researchers address contradictory spectral data between synthesized this compound derivatives and literature reports?
- Cross-validate techniques : Combine NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm structural assignments.
- Check solvent effects : Deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) can shift NMR peaks.
- Replicate literature methods : Ensure identical purification steps (e.g., column chromatography vs. distillation) .
Q. What experimental designs are suitable for studying the reactivity of this compound in nucleophilic acyl substitutions?
- Variable testing : Compare reaction rates with primary vs. secondary amines using kinetic studies (e.g., UV-Vis monitoring).
- Solvent screening : Assess polarity effects on reactivity in DCM vs. acetonitrile.
- Mechanistic probes : Use isotopic labeling (e.g., ¹⁸O) to track acyl transfer pathways .
Q. What strategies are effective for conducting literature reviews on this compound applications?
Q. What advanced applications of this compound are emerging in chemical biology or materials science?
Properties
IUPAC Name |
hexan-3-yl carbonochloridate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2/c1-3-5-6(4-2)10-7(8)9/h6H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSXSTNHWZHSLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC)OC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58906-62-0 | |
Record name | 3-Hexyl chloroformate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K37H4L3YKL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.